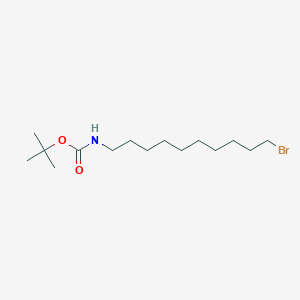

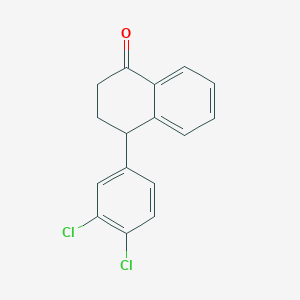

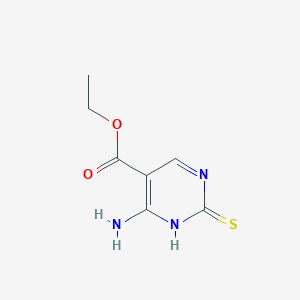

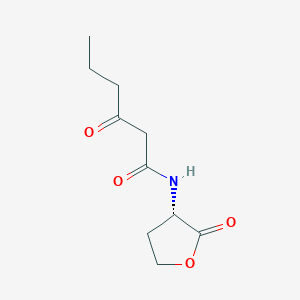

![molecular formula C10H20O3Si B015434 (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one CAS No. 164264-14-6](/img/structure/B15434.png)

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydrofuran derivatives involves diastereoselective methodologies, leveraging the reactivity of tert-butyl carbonates and 1,5-dienes to generate trisubstituted tetrahydrofurans. These reactions utilize thermal Cope rearrangement, Boc deprotection, and oxy-Michael addition to form the furan scaffolds, showcasing a versatile approach to constructing such molecules (Emmetiere & Grenning, 2020).

Molecular Structure Analysis

Structural analysis of similar compounds, such as tris(3,5-di-tert-butylcatecholato)molybdenum(VI), reveals intricate dimeric formations and high affinity for Lewis bases, leading to monomers with capped octahedral geometry. This highlights the complexity and diversity of molecular structures attainable within this chemical space (Randolph et al., 2013).

Chemical Reactions and Properties

Addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane demonstrate the reactivity of similar compounds toward ethanol, HCl, acetone, and 2,3-dimethyl-1,3-butadiene, leading to various insertion and cycloaddition products. This reflects the versatile chemical behavior and potential for generating diverse molecules from a single precursor (Niesmann, Klingebiel, & Noltemeyer, 1996).

Physical Properties Analysis

The synthesis and olfactory properties of 2-substituted 2-tert-butyl-5-methyl-2,5-dihydrofurans reveal insights into the physical characteristics of related molecules. The synthesis approach, involving Grignard reactions, Lindlar hydrogenation, and cyclization, highlights the processes through which physical properties like odor can be tailored in these compounds (Kraft, Popaj, & Abate, 2006).

Chemical Properties Analysis

The tert-butyl dimethyl silyl group has been studied for its role in enhancing drug cytotoxicity, indicating the significance of protective groups in modulating chemical activity. Although focused on a biological application, this research underscores the importance of specific functional groups in determining the chemical properties of molecules (Donadel et al., 2005).

Wissenschaftliche Forschungsanwendungen

Silylation Product in Enantiomeric Purity Determination

It is used in assay methods to determine the enantiomeric purity of ketones. This application highlights its utility in stereochemical analyses in organic chemistry (Overman & Rishton, 2003).

Enhancer of Drug Cytotoxicity

The tert-butyl dimethyl silyl group enhances drug cytotoxicity against human tumor cells, indicating its potential in medicinal chemistry and pharmacology (Donadel et al., 2005).

Allylic Oxidation Product

It is identified as an allylic oxidation product of tert-butyl(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)diphenylsilane, which is significant in synthetic organic chemistry (Salas et al., 2011).

Synthesis of Tetrahydrofuro[3,2-c]oxepin-4(6H)-ones

The compound is involved in one-pot synthesis methods for creating Furo[3,2-c]oxepin-4-one derivatives, demonstrating its role in heterocyclic chemistry (Kobayashi et al., 2004).

Substitution Reactions in Organic Synthesis

It is used in zinc and samarium-promoted substitution reactions, showcasing its versatility in organic synthesis (Valiullina et al., 2018).

Novel Fluorinated Building Block

Its derivatives are utilized in the synthesis of 3-fluorofuran-2(5H)-ones, which serve as novel fluorinated building blocks in chemical synthesis (Pomeisl et al., 2007).

Production of Furan and Dihydrofuran Derivatives

It is instrumental in generating derivatives of furan and 2,5-dihydrofuran, important in the study of heterocyclic compounds (Rompes et al., 2010).

Synthesis of Tetrahydrofurans

The transformation of certain tert-butyl carbonates to 2,3,4-trisubstituted tetrahydrofurans indicates its application in the synthesis of complex organic molecules (Emmetiere & Grenning, 2020).

Formation of Enantioenriched Reagents

It's involved in the synthesis and utilization of enantioenriched reagents, particularly in reactions with aldehydes (Johns et al., 2003).

Safety And Hazards

The tert-butyldimethylsilanol is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation3. Precautionary measures include avoiding ignition sources, keeping the container tightly closed, using explosion-proof electrical equipment, and wearing protective gloves and eye protection3.

Zukünftige Richtungen

The tert-butyldimethylsilyl group has potential applications in biocatalytic processes4. Its unique reactivity pattern and role as a protecting group make it a valuable tool in the development of new synthetic methodologies4.

Please note that this information is based on the available resources and may not cover all aspects of the compound. For a more detailed analysis, please refer to specific scientific literature and resources.

Eigenschaften

IUPAC Name |

(3S)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRXZIBXHZJOBE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450104 | |

| Record name | (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |

CAS RN |

164264-14-6 | |

| Record name | (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.